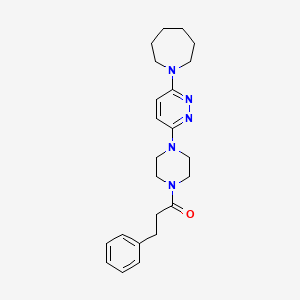

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one

Description

The compound 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one features a piperazine core linked to a pyridazine ring substituted with an azepane (7-membered cyclic amine) and a propan-1-one chain bearing a phenyl group.

Properties

IUPAC Name |

1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O/c29-23(13-10-20-8-4-3-5-9-20)28-18-16-27(17-19-28)22-12-11-21(24-25-22)26-14-6-1-2-7-15-26/h3-5,8-9,11-12H,1-2,6-7,10,13-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWCOMSBQCUXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The molecular formula of the compound is . Its structure incorporates several pharmacologically relevant moieties, including azepane, pyridazine, and piperazine rings. The unique arrangement of these functional groups enhances its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:

- Formation of the piperazine and pyridazine derivatives.

- Coupling reactions to introduce the phenylpropanone moiety.

- Purification and characterization using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor and receptor modulator. Interaction studies suggest that it may influence cellular signaling pathways crucial for various physiological processes. For instance, compounds with similar structural features have been reported to modulate serotonin receptors, which are significant in treating neurological disorders .

Receptor Binding

Preliminary findings indicate that 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one can effectively bind to various biological targets. This binding is essential for elucidating its mechanism of action and therapeutic implications .

Case Study 1: Antiviral Screening

A study involving piperazine derivatives demonstrated moderate antiviral activity against CVB-2 and HSV-1. The fluorophenyl derivative exhibited a cytotoxic concentration (CC50) of 92 μM against Vero cells, highlighting the potential antiviral properties of structurally related compounds .

| Compound | Target Virus | CC50 (μM) |

|---|---|---|

| 3f | CVB-2 | 92 |

| 3g | HSV-1 | 54 |

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds revealed their potential as antidepressants due to their interaction with serotonin receptors. These findings suggest that modifications in the structure can lead to enhanced therapeutic profiles .

The proposed mechanism by which 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one exerts its biological effects involves:

- Receptor Modulation : Binding to specific receptors may alter signaling pathways.

- Enzyme Interaction : Potential inhibition of enzymes involved in metabolic pathways could contribute to its biological activity.

Further research is necessary to clarify these mechanisms through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazine-Piperazine Derivatives

- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one (): Structure: Replaces the azepane group with a 6-oxo-pyridazinone ring and adds two phenyl groups. Bioactivity: Demonstrates analgesic and anti-inflammatory activity, surpassing aspirin at 100 mg/kg in mice. The pyridazinone ring and chlorophenyl group enhance interaction with inflammatory targets . SAR Insight: The propan-1-one linker and piperazine-pyr idazine scaffold are critical for activity, while substituents on pyridazine modulate potency.

Thiazole-Piperazine Ureas ():

- Example : 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) .

- Structure : Piperazine linked to a thiazole ring and urea moiety.

- Synthesis : High yields (85–88%) via condensation reactions, with molecular weights ranging from 466.2 to 602.2 Da.

- SAR Insight : Electron-withdrawing groups (e.g., Cl, CF₃) on the arylurea improve stability and target binding .

Pyridine-Thiophene Derivatives ():

- Example : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (21) .

- Structure : Piperazine connected to a chlorinated pyridine and thiophene-thioether group.

- Synthesis : Uses HOBt/TBTU coupling with 83% yield, highlighting the versatility of carbodiimide-based methods for piperazine-heterocycle conjugates .

Pharmacological Profiles

Key Observations :

- The azepane group in the target compound introduces a 7-membered ring , which may enhance membrane permeability compared to smaller substituents (e.g., chlorophenyl in ).

- Pyridazinone derivatives () show dual analgesic/anti-inflammatory effects, suggesting the target compound’s pyridazine-azepane motif could similarly target cyclooxygenase or cytokine pathways.

Coupling Reactions ( and ):

- Amide Bond Formation : Piperazine-heterocycle conjugates are frequently synthesized via carbodiimide-mediated coupling (e.g., HOBt/TBTU in ) or chloroformate activation ().

- Yield Optimization : Reactions involving piperazine typically achieve >85% yields when using anhydrous conditions and stoichiometric bases like NEt₃ .

Substituent Introduction:

Q & A

Q. Characterization :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, azepane protons appear as broad signals due to ring flexibility .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .

Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Methodological Answer:

- Temperature control : Exothermic reactions (e.g., coupling steps) require slow reagent addition at 0–5°C to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes byproducts in acid-sensitive reactions .

- Catalyst use : Palladium catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps for azepane ring formation .

- Purification : Gradient elution in HPLC or flash chromatography resolves closely eluting intermediates .

Example : In TBTU-mediated couplings, maintaining anhydrous conditions and stoichiometric excess of the carboxylic acid component (1.1–1.3 eq) increases yields to >75% .

Advanced: How should conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

Methodological Answer:

- Cross-validation : Compare ¹H NMR with 2D techniques (COSY, HSQC) to assign overlapping signals. For instance, pyridazine protons may show complex splitting patterns requiring DEPT-Q experiments .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in aromatic regions .

- Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts for azepane conformers, resolving ambiguities in NOESY spectra .

Case Study : Discrepancies in carbonyl signals (C=O) between IR and NMR can arise from keto-enol tautomerism; variable-temperature NMR at −40°C stabilizes the dominant form .

Basic: Which structural features of the compound influence its biological activity?

Methodological Answer:

- Piperazine core : Facilitates interactions with neurotransmitter receptors (e.g., serotonin, dopamine) via hydrogen bonding and π-π stacking .

- Azepane moiety : Enhances lipophilicity, improving blood-brain barrier penetration .

- Pyridazine ring : Acts as a bioisostere for pyrimidine, enabling kinase inhibition .

Pharmacophore mapping : Molecular docking studies suggest the phenylpropan-1-one group binds to hydrophobic pockets in target enzymes .

Advanced: What experimental strategies mitigate side reactions in piperazine derivative synthesis?

Methodological Answer:

- Inert atmospheres : Use nitrogen/argon to prevent oxidation of amine intermediates .

- Protecting groups : Boc (tert-butoxycarbonyl) protects secondary amines during azepane functionalization .

- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization detects byproducts early; quenching with aqueous NaHCO3 prevents acid-catalyzed degradation .

Example : In sulfonylation reactions, slow addition of sulfonyl chlorides (0.5 eq/hr) at 0°C reduces dimerization .

Advanced: How to design assays for studying receptor interactions of the compound?

Methodological Answer:

- Radioligand binding assays : Use ³H-labeled serotonin/dopamine to measure competitive displacement in transfected HEK293 cells .

- Functional assays : Calcium flux or cAMP accumulation assays quantify GPCR modulation .

- Structural studies : Co-crystallization with target receptors (e.g., 5-HT2A) identifies binding motifs; synchrotron X-ray diffraction resolves atomic interactions .

Data Analysis : Schild regression analysis determines binding affinity (Ki) and selectivity ratios for off-target receptors .

Advanced: How to address solubility challenges in in vitro bioactivity studies?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) for initial stock solutions; dilute in assay buffers containing cyclodextrins to prevent precipitation .

- pH adjustment : Prepare phosphate buffers (pH 7.4) to ionize the piperazine group, enhancing aqueous solubility .

- Surfactants : Polysorbate 80 (0.01% w/v) stabilizes colloidal dispersions in cell culture media .

Basic: What are the stability considerations for long-term storage of the compound?

Methodological Answer:

- Temperature : Store at −20°C under argon to prevent hydrolysis of the ketone group .

- Light protection : Amber vials block UV-induced degradation of the pyridazine ring .

- Purity monitoring : Annual HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.